2,2'-Difluoro-[1,1'-biphenyl]-4-ol
Overview
Description
2,2’-Difluoro-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C12H8F2O. It consists of two benzene rings connected by a single bond, with two fluorine atoms attached at the 2 and 2’ positions and a hydroxyl group at the 4 position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro-[1,1’-biphenyl]-4-ol typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Electrophilic Substitution: Another method involves the electrophilic substitution of a biphenyl derivative.
Industrial Production Methods
Industrial production of 2,2’-Difluoro-[1,1’-biphenyl]-4-ol often employs scalable synthetic routes such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) with a palladium catalyst and a base such as potassium phosphate (K3PO4) under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2,2’-Difluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atoms to hydrogen.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 2,2’-difluoro-[1,1’-biphenyl]-4-one.
Reduction: Formation of 2,2’-difluoro-[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Difluoro-[1,1’-biphenyl]-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Difluoro-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,2’-Difluorobiphenyl: Lacks the hydroxyl group at the 4 position, making it less reactive in certain chemical reactions.
2,4-Difluorobiphenyl: Has fluorine atoms at different positions, leading to different chemical and physical properties.
2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: Contains an additional hydroxyl group, increasing its polarity and reactivity.
Uniqueness
2,2’-Difluoro-[1,1’-biphenyl]-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical properties such as increased reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSUMHQJITXQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673371 | |
Record name | 2,2'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-77-5 | |
Record name | 2,2′-Difluoro[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214375-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Difluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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